3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
The compound 3-(3,4-dimethylphenyl)-8-[(2-methylphenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the 1,4,8-triazaspiro[4.5]decan-2-one class, characterized by a spirocyclic core with nitrogen atoms at positions 1, 4, and 8. Its structure includes a 3,4-dimethylphenyl group at position 3 and a 2-methylbenzyl substituent at position 9. These substituents influence its electronic, steric, and physicochemical properties, making it a candidate for pharmaceutical and materials science applications. Microwave-assisted synthesis methods, as demonstrated for related spirocyclic compounds (e.g., ), have likely improved the efficiency of its preparation by reducing reaction times .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-8-[(2-methylphenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-8-9-19(14-18(16)3)21-22(27)25-23(24-21)10-12-26(13-11-23)15-20-7-5-4-6-17(20)2/h4-9,14H,10-13,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAMCYAGTMZBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4C)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the triazole ring: This can be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Functionalization of the aromatic rings:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLPHENYL)-8-[(2-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Note: The target compound’s molecular formula is inferred as C₂₃H₂₅N₃O based on substituent analysis.
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. The sulfonyl group in CM910024 introduces polarity, likely reducing blood-brain barrier penetration but improving aqueous solubility .
- Steric and Conformational Effects: The 2-methylbenzyl group in the target compound adds steric bulk, which may influence binding to biological targets compared to smaller substituents (e.g., GF33508’s unsubstituted R8 position) .
Biological Activity
The compound 3-(3,4-dimethylphenyl)-8-[(2-methylphenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazole class and has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic framework and multiple aromatic substituents. Its molecular formula is with a molecular weight of 415.49 g/mol. The compound's logP value indicates moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have been reported to inhibit the growth of various bacteria and fungi. The specific compound may exhibit similar antimicrobial activity due to the presence of the triazole ring, which is known for its ability to disrupt microbial cell wall synthesis.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 20 | 100 |
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that the compound could reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for DNA synthesis in pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Arrest : Evidence suggests that it can interfere with the cell cycle progression in cancer cells.
Case Studies
Several case studies have investigated the biological activity of triazole derivatives similar to the compound under consideration:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that triazole derivatives significantly inhibited the growth of resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms.
- Anticancer Evaluation : Research published in Cancer Letters highlighted that a related triazole compound showed promising results in reducing tumor size in xenograft models, indicating potential for development as an anticancer agent.
- Toxicological Assessment : A comprehensive toxicological study indicated that while exhibiting biological activity, certain derivatives showed low toxicity profiles, making them suitable candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
